2'-Hydroxy-3-phenylpropiophenone-d5
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Overview
Description
2’-Hydroxy-3-phenylpropiophenone-d5 is a deuterated derivative of 2’-Hydroxy-3-phenylpropiophenone. It is a biochemical compound used primarily in proteomics research. The molecular formula of 2’-Hydroxy-3-phenylpropiophenone-d5 is C15H9D5O2, and it has a molecular weight of 231.3 . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3-phenylpropiophenone-d5 typically involves the deuteration of 2’-Hydroxy-3-phenylpropiophenone. The process includes the following steps:
Starting Material: The synthesis begins with 2’-Hydroxy-3-phenylpropiophenone.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium atoms using deuterated reagents such as deuterated chloroform (CDCl3) or deuterated acetic acid (CD3COOD).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of 2’-Hydroxy-3-phenylpropiophenone-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting material are subjected to deuteration.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control to confirm the incorporation of deuterium and the absence of impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3-phenylpropiophenone-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2’-Hydroxy-3-phenylpropiophenone-d5 ketone or aldehyde derivatives.
Reduction: Formation of 2’-Hydroxy-3-phenylpropiophenone-d5 alcohol derivatives.
Substitution: Formation of 2’-Hydroxy-3-phenylpropiophenone-d5 halogenated derivatives.
Scientific Research Applications
2’-Hydroxy-3-phenylpropiophenone-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as a biochemical marker in the study of protein structures and functions.
Pharmacokinetics: Employed in the study of drug metabolism and distribution in the body.
Isotope Labeling: Used in mass spectrometry for the identification and quantification of compounds.
Biological Studies: Investigated for its potential antiarrhythmic, spasmolytic, and local anesthetic activities.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3-phenylpropiophenone-d5 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it useful in tracing studies. The compound’s hydroxyl and carbonyl groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-3-phenylpropiophenone: The non-deuterated form of the compound, used in similar research applications.
2-Hydroxypropiophenone: A related compound with a similar structure but lacking the phenyl group.
3-Phenylpropiophenone: A compound with a similar backbone but without the hydroxyl group.
Uniqueness
2’-Hydroxy-3-phenylpropiophenone-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for isotope labeling studies. This property distinguishes it from its non-deuterated counterparts and other similar compounds.
Properties
CAS No. |
1346601-26-0 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
231.306 |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2/i1D,2D,3D,6D,7D |
InChI Key |
JCPGMXJLFWGRMZ-FSTBWYLISA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
Synonyms |
1-(2-Hydroxy-phenyl)-3-(phenyl-d5)-propan-1-one; Propafenone Imp. A-d5 (EP) |
Origin of Product |
United States |
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